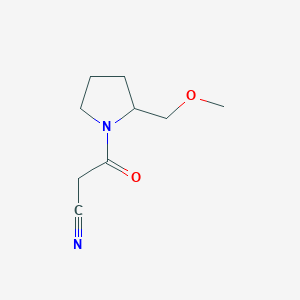
(2S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a pyrrolidine ring, a chlorophenyl group, and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde and L-proline.
Formation of Intermediate: The initial step involves the condensation of 3-chlorobenzaldehyde with L-proline to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the pyrrolidine ring structure.
Oxidation: The resulting pyrrolidine derivative is then oxidized to introduce the ketone functional group at the 5-position.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to obtain high-purity product.
化学反应分析
Types of Reactions: (2S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Formation of oxo derivatives.
Reduction Products: Formation of alcohol derivatives.
Substitution Products: Formation of substituted derivatives with various functional groups.
科学研究应用
(2S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用机制
The mechanism of action of (2S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
(2S)-3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid: Similar structure with a different position of the chlorine atom.
(2S)-3-(3-Bromophenyl)-5-oxopyrrolidine-2-carboxylic acid: Bromine substituent instead of chlorine.
(2S)-3-(3-Chlorophenyl)-5-hydroxypyrrolidine-2-carboxylic acid: Hydroxyl group instead of the ketone group.
Uniqueness: (2S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The position of the chlorine atom and the presence of the ketone group contribute to its unique properties compared to similar compounds.
属性
分子式 |
C11H10ClNO3 |
|---|---|
分子量 |
239.65 g/mol |
IUPAC 名称 |
(2S)-3-(3-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H10ClNO3/c12-7-3-1-2-6(4-7)8-5-9(14)13-10(8)11(15)16/h1-4,8,10H,5H2,(H,13,14)(H,15,16)/t8?,10-/m0/s1 |
InChI 键 |
IGCXWZBBWWUORU-HTLJXXAVSA-N |
手性 SMILES |
C1C([C@H](NC1=O)C(=O)O)C2=CC(=CC=C2)Cl |
规范 SMILES |
C1C(C(NC1=O)C(=O)O)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


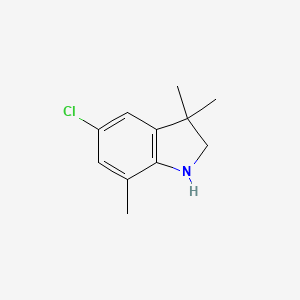
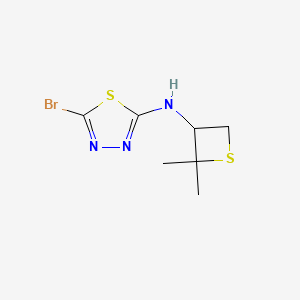


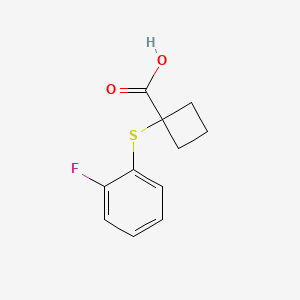


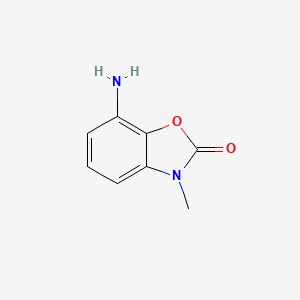

![2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-1-yl)acetic acid](/img/structure/B13326941.png)
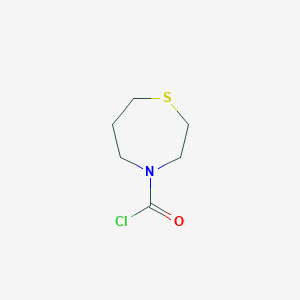
![2-(2-Methylpyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13326949.png)
